Polyphyllin B is a bioactive compound derived from the rhizome of Paris polyphylla, a plant used in traditional medicine for its therapeutic properties. Recent studies have focused on the anti-cancer potential of Polyphyllin B and its derivatives, revealing mechanisms of action that include the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of various signaling pathways in cancer cells. These findings suggest that Polyphyllin B could be a potent therapeutic agent for the treatment of various cancers.
Polyphyllin II (PPII), a derivative of Polyphyllin B, has been shown to inhibit the proliferation of colorectal cancer (CRC) cells by inducing G2/M-phase cell cycle arrest and apoptosis. It also induces protective autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway. Additionally, PPII lowers the protein levels of phospho-Src, phospho-JAK2, phospho-STAT3, and STAT3-targeted molecules, indicating the involvement of STAT3 inhibition in its anti-CRC effects1.
Polyphyllin I (PPI), another derivative, induces apoptosis through the caspase-dependent pathway and activates autophagy through the PI3K/AKT/mTOR pathway in human hepatocellular carcinoma cells. The blockade of autophagy enhances the cytotoxicity and antiproliferation effects of PPI, suggesting that combination therapy with autophagy inhibitors could be an effective approach for liver cancer treatment3.
Polyphyllin D (PD) has been found to induce caspase-dependent apoptosis and protective autophagy in breast cancer cells through the activation of the JNK1/Bcl-2 pathway. The use of autophagy inhibitors in combination with PD significantly enhances the apoptotic effects, indicating a potential therapeutic strategy for breast cancer5.
In gastric carcinoma cells, PPI induces autophagy and cell cycle arrest by inhibiting the PDK1/Akt/mTOR signal and downregulating cyclin B1. This mechanism contributes to the anti-gastric carcinoma activity of PPI and highlights its potential as a therapeutic agent for gastric cancer6.
PPI also induces mitophagic and apoptotic cell death in human breast cancer cells by increasing mitochondrial PINK1 levels. This leads to mitochondrial fission, cytochrome c release, and apoptosis. The findings suggest that PPI could be an effective drug for breast cancer treatment7.
Polyphyllin B and its derivatives have shown promising results in the treatment of various cancers, including colorectal, liver, breast, gastric, and non-small-cell lung cancer. The compounds exhibit anti-tumor effects by inducing cell cycle arrest, apoptosis, and autophagy, as well as by inhibiting key signaling pathways involved in cancer cell proliferation and survival135678910.
The combination of Polyphyllin B derivatives with autophagy inhibitors or other chemotherapeutic drugs has been suggested as a synergistic approach to enhance the anti-cancer effects. This strategy could potentially improve the efficacy of cancer treatments and reduce the required dosage of chemotherapeutic agents, thereby minimizing side effects35.
Polyphyllin I has been studied for its effects on hepatitis B virus-related liver cancer. It inhibits cell proliferation and metastasis and promotes apoptosis of liver cancer cells. This suggests that Polyphyllin I could be a valuable addition to the treatment options for liver cancer, particularly in cases related to HBV infection8.
In gastric cancer, Polyphyllin I has been shown to inhibit cancer cell proliferation by downregulating the expression of fibroblast activation protein alpha (FAP) and hepatocyte growth factor (HGF) in cancer-associated fibroblasts (CAFs). This indicates that targeting the tumor microenvironment could be another mechanism by which Polyphyllin B derivatives exert their anti-cancer effects9.
Polyphyllin I activates AMPK to suppress the growth of non-small-cell lung cancer (NSCLC) by inducing autophagy. This activation of AMPK and subsequent inhibition of mTOR signaling presents a novel mechanism for the prevention of NSCLC growth and highlights the potential of Polyphyllin I as a direct AMPK activator in cancer therapy10.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5